Milneb

Description

Propriétés

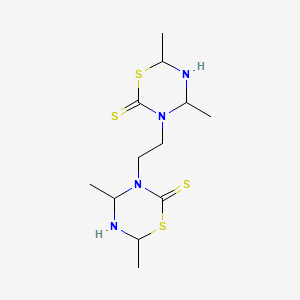

IUPAC Name |

3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFICWYCTCCINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042159 | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3773-49-7 | |

| Record name | Milneb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3773-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milneb [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milneb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILNEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Milneb Fungicide: An In-Depth Technical Guide on the Core Mechanism of Action

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature extensively details the mechanism of action for the broader class of dithiocarbamate (B8719985) fungicides. However, specific research elucidating the discrete molecular interactions and quantitative data for milneb is limited. This guide, therefore, extrapolates the core mechanism of action of this compound based on the well-established activities of its chemical class, the alkylenebis(dithiocarbamates).

Introduction

This compound is a fungicide belonging to the alkylenebis(dithiocarbamate) class of organosulfur compounds.[1] First introduced for the control of a wide spectrum of fungal pathogens in agriculture, its efficacy stems from a multi-site inhibitory action, a characteristic of dithiocarbamate fungicides that confers a low risk of resistance development.[2] This technical guide provides a comprehensive overview of the core mechanisms of action attributed to dithiocarbamate fungicides, which are considered analogous to the fungicidal properties of this compound.

Core Mechanism of Action: A Multi-Site Approach

Dithiocarbamates are characterized by their ability to interfere with multiple essential biochemical processes within the fungal cell. This multi-target profile is a significant advantage in fungicide development and application, as it hinders the ability of fungal populations to develop resistance through single-gene mutations. The primary mechanisms are detailed below.

Inhibition of Sulfhydryl-Containing Enzymes

A principal mode of action for dithiocarbamate fungicides is the inactivation of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups. These fungicides are known to react readily with thiols. Their fungitoxicity is also attributed to their ability to chelate essential metal ions, such as copper and zinc, which are vital cofactors for numerous metalloenzymes.

One of the most critical enzymatic targets is aldehyde dehydrogenase (ALDH) . ALDH plays a crucial role in detoxification pathways within the fungal cell. Inhibition of this enzyme leads to an accumulation of toxic aldehydes, ultimately resulting in cellular stress and death.

Disruption of Fungal Respiration

Dithiocarbamates have been demonstrated to interfere with mitochondrial respiration, a fundamental process for energy production in the form of ATP. This disruption can occur at multiple points within the electron transport chain. For instance, the dithiocarbamate maneb (B1676018) has been shown to selectively inhibit Complex III of the mitochondrial respiratory chain. This inhibition leads to a cascade of detrimental effects, including a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress damages cellular components such as lipids, proteins, and DNA, contributing significantly to the fungicide's lethal effect.

Interference with the Ubiquitin-Proteasome System

Emerging evidence suggests that dithiocarbamates, particularly when complexed with copper, can inhibit the 26S proteasome. The proteasome is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, which are tagged with ubiquitin. Inhibition of the proteasome leads to the accumulation of these ubiquitinated proteins, triggering the unfolded protein response and ultimately inducing programmed cell death (apoptosis).

Quantitative Data Summary

| Dithiocarbamate Class | Representative Compounds | Primary Mode of Action |

| Alkylenebis(dithiocarbamates) | This compound, Maneb, Zineb, Mancozeb | Multi-site inhibitor: Inhibition of sulfhydryl enzymes, disruption of mitochondrial respiration. |

| Dimethyldithiocarbamates | Ferbam, Ziram, Thiram | Multi-site inhibitor: Primarily acts on sulfhydryl groups of various enzymes. |

| Propylenebis(dithiocarbamates) | Propineb | Multi-site inhibitor: Similar to other dithiocarbamates, with a broad spectrum of enzymatic inhibition. |

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships in the mechanism of action of dithiocarbamate fungicides.

Caption: General multi-site mechanism of action of dithiocarbamate fungicides like this compound.

Caption: Disruption of mitochondrial respiration by dithiocarbamate fungicides.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to study the fungicidal mechanism of dithiocarbamates like this compound.

In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal pathogens.

-

Methodology:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

Inoculate fungal spores or mycelial fragments into a liquid or solid growth medium (e.g., Potato Dextrose Agar/Broth).

-

Add the different concentrations of this compound to the growth medium.

-

Incubate the cultures under optimal growth conditions for the specific fungus.

-

Observe and record the lowest concentration of this compound that completely inhibits visible fungal growth. This concentration is the MIC.

-

Enzyme Inhibition Assays

-

Objective: To quantify the inhibitory effect of this compound on specific enzymes, such as aldehyde dehydrogenase.

-

Methodology:

-

Isolate and purify the target enzyme from the fungal species of interest.

-

Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors.

-

Initiate the enzymatic reaction and measure the rate of product formation or substrate consumption using spectrophotometry or fluorometry.

-

Repeat the assay in the presence of varying concentrations of this compound.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

-

Mitochondrial Respiration Assay

-

Objective: To assess the impact of this compound on fungal mitochondrial respiration.

-

Methodology:

-

Isolate mitochondria from the fungal cells.

-

Use an oxygen electrode (e.g., a Clark-type electrode) to measure the rate of oxygen consumption by the isolated mitochondria in the presence of respiratory substrates (e.g., succinate, malate).

-

Introduce this compound at various concentrations and record the change in the rate of oxygen consumption.

-

Specific inhibitors of different respiratory complexes can be used as controls to pinpoint the site of action.

-

Measurement of Reactive Oxygen Species (ROS)

-

Objective: To detect and quantify the generation of ROS in fungal cells treated with this compound.

-

Methodology:

-

Treat fungal cells with this compound for a specified period.

-

Incubate the treated cells with a fluorescent probe that reacts with ROS (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DHR123).

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.

-

Conclusion

This compound, as a member of the dithiocarbamate class of fungicides, is presumed to exert its antifungal activity through a multi-site mechanism of action. This involves the inhibition of essential sulfhydryl-containing enzymes, disruption of mitochondrial respiration leading to oxidative stress, and interference with the ubiquitin-proteasome system. This multifaceted attack makes it an effective and durable fungicide. While specific molecular and quantitative data for this compound are not extensively documented in public literature, the established mechanisms for dithiocarbamates provide a robust framework for understanding its fungicidal properties. Further research focusing specifically on this compound would be invaluable for a more detailed elucidation of its interactions at the molecular level.

References

An In-depth Technical Guide to the Synthesis of Milneb Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milneb, chemically known as 3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione), is a broad-spectrum dithiocarbamate (B8719985) fungicide. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and mechanism of action. Detailed experimental protocols for the synthesis of related compounds are presented as a proxy for the synthesis of this compound, due to the limited availability of a specific detailed protocol for the target compound in public literature. The guide also includes a summary of its analytical characterization and a visualization of its fungicidal signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of fungicides.

Introduction

Dithiocarbamate fungicides have been a cornerstone of agricultural disease management for many decades due to their broad-spectrum efficacy and low risk of resistance development. This compound belongs to the ethylenebis(dithiocarbamate) (B1227036) (EBDC) subclass and exhibits protective fungicidal action against a wide range of plant pathogenic fungi. Its multi-site mode of action makes it a valuable tool in integrated pest management (IPM) strategies. This guide aims to provide a detailed technical overview of the synthesis and core principles of this compound for a scientific audience.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | 3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | [1] |

| Molecular Formula | C₁₂H₂₂N₄S₄ | [1] |

| Molecular Weight | 350.6 g/mol | [1] |

| CAS Number | 3773-49-7 | [1] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

The synthesis of this compound, like other 1,3,5-thiadiazine-2-thiones, generally proceeds through a condensation reaction involving an amine, carbon disulfide, and formaldehyde (B43269). Specifically for this compound, the reaction involves ethylenediamine (B42938), carbon disulfide, formaldehyde, and methylamine (B109427).

General Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Representative Experimental Protocol

Materials:

-

Ethylenediamine

-

Carbon Disulfide

-

Formaldehyde (37% aqueous solution)

-

Methylamine (40% aqueous solution)

-

Sodium Hydroxide (B78521)

Procedure:

-

Formation of the Dithiocarbamate Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of ethylenediamine in ethanol is prepared.

-

Carbon disulfide is added dropwise to the cooled solution with constant stirring.

-

An aqueous solution of sodium hydroxide is then added slowly to the reaction mixture to form the sodium salt of the dithiocarbamate.

-

-

Ring Formation:

-

To the solution of the dithiocarbamate intermediate, an aqueous solution of formaldehyde is added dropwise while maintaining the temperature below 10 °C.

-

Following the addition of formaldehyde, an aqueous solution of methylamine is added slowly.

-

The reaction mixture is then stirred at room temperature for several hours to allow for the completion of the cyclization reaction.

-

-

Isolation and Purification:

-

The resulting precipitate (crude this compound) is collected by filtration.

-

The crude product is washed with water and then with cold ethanol to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Note: The molar ratios of the reactants, reaction time, and temperature are critical parameters that would need to be optimized to achieve a good yield and purity of this compound.

Quantitative Data (Representative)

Quantitative data for the synthesis of this compound is not available in the reviewed literature. For analogous 3,3'-ethylenebis(5-alkyl-1,3,5-thiadiazine-2-thiones), yields are reported to be in the range of 60-80% after purification.[2] Purity would typically be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

| Parameter | Representative Value |

| Yield | 60-80% |

| Purity | >95% (typical target) |

Analytical Characterization

The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the expected signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the ethylene (B1197577) bridge protons, the methyl protons, and the methylene (B1212753) protons of the thiadiazine ring. |

| ¹³C NMR | Resonances for the methyl carbons, the methylene carbons of the ethylene bridge and the thiadiazine ring, and the thione carbon (C=S). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 350, along with fragmentation patterns corresponding to the loss of substructures. A GC-MS method for the methylated derivative of this compound has been reported.[3][4] |

Mechanism of Action and Signaling Pathways

This compound, as a dithiocarbamate fungicide, exhibits a multi-site mode of action, which is a key factor in its low risk of inducing fungal resistance. Its fungitoxicity stems from its ability to disrupt multiple essential biochemical processes within the fungal cell.

The primary mechanisms of action include:

-

Inhibition of Metalloenzymes: Dithiocarbamates are potent chelating agents that can bind to metal ions such as copper and zinc, which are essential cofactors for numerous enzymes. This leads to the inactivation of critical metalloenzymes involved in cellular respiration and other metabolic pathways.

-

Reaction with Sulfhydryl Groups: The isothiocyanate metabolites of dithiocarbamates can react with sulfhydryl (-SH) groups of amino acids, peptides, and proteins. This disrupts the function of enzymes and other proteins that are crucial for fungal cell viability.

-

Disruption of the Ubiquitin-Proteasome System: Dithiocarbamates can inhibit the 26S proteasome, a key cellular machinery responsible for the degradation of damaged or unwanted proteins. This leads to an accumulation of ubiquitinated proteins, inducing cellular stress and apoptosis.

-

Mitochondrial Dysfunction: By interfering with enzymes of the electron transport chain, dithiocarbamates can disrupt mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing oxidative stress and cell death.

The following diagram illustrates the key signaling pathways disrupted by this compound in a fungal cell.

Caption: Signaling pathways disrupted by the fungicide this compound.

Industrial Synthesis Considerations

Information regarding the industrial-scale synthesis of this compound is proprietary and not publicly available. However, based on the general synthesis of dithiocarbamates, an industrial process would likely involve:

-

Reactor Design: Large-scale, jacketed glass-lined or stainless steel reactors to control the exothermic reactions.

-

Process Control: Strict control of temperature, pH, and addition rates of reactants to ensure consistent product quality and yield.

-

Solvent and Reagent Recovery: Implementation of solvent recovery systems to improve the economic and environmental footprint of the process.

-

Waste Treatment: Treatment of aqueous waste streams to remove unreacted chemicals and byproducts before discharge.

-

Product Formulation: The final product would be formulated into a usable form, such as a wettable powder or suspension concentrate, by mixing with inert carriers, dispersing agents, and other adjuvants.

The following diagram outlines a logical workflow for the industrial production of this compound.

Caption: A logical workflow for the industrial synthesis of this compound.

Conclusion

This compound is a significant dithiocarbamate fungicide with a multi-site mode of action that makes it effective against a broad range of fungal pathogens and less prone to resistance development. While specific, detailed synthesis protocols and analytical data are not widely published, this guide provides a comprehensive overview based on available information for related compounds and general chemical principles. The provided information on its synthesis, properties, and mechanism of action serves as a valuable technical resource for professionals in the fields of agrochemical research, drug development, and crop protection. Further research to elucidate the precise details of its synthesis and to explore its full range of biological activities would be beneficial.

References

- 1. This compound | C12H22N4S4 | CID 92200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of 3,3'-ethylenebis(5-alkyl-1,3,5-thiadiazine-2-thiones) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of dithiocarbamates and this compound residues in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Milneb Dithiocarbamate Fungicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milneb (3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione)) is a dithiocarbamate (B8719985) fungicide belonging to the ethylene (B1197577) bis-dithiocarbamate (EBDC) subgroup.[1] Like other dithiocarbamates, it is recognized for its broad-spectrum, multi-site inhibitory action against a variety of fungal pathogens.[2][3] This technical guide provides a comprehensive overview of the available research on this compound, including its chemical and physical properties, mechanism of action, and toxicological profile. Due to the limited availability of specific data for this compound, this guide also incorporates general information and protocols relevant to the broader class of dithiocarbamate fungicides to provide a thorough resource for research and development purposes.

Introduction

Dithiocarbamate fungicides have been a cornerstone of agricultural disease management for decades, valued for their efficacy and low risk of resistance development.[2][3] Their multi-site mode of action, which involves the disruption of multiple essential enzymatic functions within fungal cells, makes them a durable and reliable option for crop protection.[2][3] this compound, a member of the EBDC class, shares this general mechanism. This guide aims to consolidate the existing technical information on this compound and to provide detailed experimental methodologies and data to support further research and development in the field.

Chemical and Physical Properties

This compound is an organosulfur compound with the chemical formula C12H22N4S4.[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | [4] |

| CAS Number | 3773-49-7 | [4] |

| Molecular Formula | C12H22N4S4 | [4] |

| Molecular Weight | 350.6 g/mol | [4] |

Mechanism of Action

The fungicidal activity of dithiocarbamates, including this compound, is attributed to their multi-site inhibitory action within fungal cells. This broad-based mechanism is a key reason for the low incidence of resistance development in target pathogens.[2][3] The primary mode of action involves the inhibition of various enzymes, particularly those containing sulfhydryl (-SH) groups.[2]

Upon entering the fungal cell, dithiocarbamates are thought to be metabolized into isothiocyanates. These reactive molecules can then interact with and inactivate a wide range of enzymes by binding to their sulfhydryl groups. This disruption of numerous metabolic pathways, including cellular respiration, leads to a cessation of fungal growth and eventual cell death.[3]

Figure 1: General signaling pathway for dithiocarbamate fungicides.

Quantitative Data

Fungicidal Efficacy

Table 2: Comparative Fungicidal Efficacy of Dithiocarbamates (Data for related compounds)

| Fungicide | Pathogen | Efficacy Measurement | Value | Reference |

| Mancozeb | Alternaria solani | Mycelial Growth Inhibition | 98.15% at 0.20% concentration | [3] |

| Zineb | Alternaria solani | Mycelial Growth Inhibition | 90.69% at 0.20% concentration | [3] |

| Thiram | Alternaria solani | Mean Mycelial Growth Inhibition | 92.51% (75% WP) | [3] |

Toxicological Data

Limited specific toxicological data for this compound is publicly available. The acute oral LD50 in rats has been reported as 5000 mg/kg.[5] This suggests a low acute oral toxicity. For a more comprehensive toxicological profile, data for the broader class of dithiocarbamates is presented in Table 3.

Table 3: Toxicological Data for this compound and Related Dithiocarbamates

| Compound | Test | Species | Value | Reference |

| This compound | Oral LD50 | Rat | 5000 mg/kg | [5] |

| Mancozeb | Oral LD50 | Rat | >5000 mg/kg | |

| Zineb | Oral LD50 | Rat | >5200 mg/kg | |

| Thiram | Oral LD50 | Rat | 780 mg/kg |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections provide generalized methodologies for key experiments based on standard practices for dithiocarbamate fungicides.

Synthesis of this compound

The synthesis of 3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione) (this compound) can be achieved through a multi-step process involving the reaction of appropriate amines with carbon disulfide and formaldehyde (B43269). A general procedure for the synthesis of related tetrahydro-1,3,5-thiadiazine-2-thiones is described in the patent literature and can be adapted for this compound.[6]

General Synthetic Scheme:

-

Formation of Dithiocarbamate Salt: Reaction of an amine with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt.

-

Condensation Reaction: The dithiocarbamate salt is then reacted with formaldehyde and a primary amine to form the tetrahydro-1,3,5-thiadiazine-2-thione ring structure.

Figure 2: General synthesis workflow for tetrahydro-1,3,5-thiadiazine-2-thiones.

In Vitro Fungicidal Efficacy Assay (Mycelial Growth Inhibition)

This protocol outlines a method to assess the in vitro efficacy of this compound by measuring the inhibition of fungal mycelial growth.[3]

Materials:

-

This compound

-

Target fungal strain (e.g., Botrytis cinerea, Alternaria solani)

-

Potato Dextrose Agar (PDA)

-

Solvent for this compound (e.g., DMSO)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to approximately 45-50°C.

-

Fungicide Incorporation: Prepare a stock solution of this compound in a suitable solvent. Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C is the average diameter of the colony on the control plate and T is the average diameter of the colony on the treated plate.

-

-

-

Data Analysis: Determine the EC50 value (the concentration of fungicide that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a regression analysis.

Residue Analysis in Food Matrices

The analysis of dithiocarbamate residues is typically performed by degrading the fungicide to carbon disulfide (CS2) followed by chromatographic determination.[7][8]

General Protocol for CS2 Determination:

-

Extraction: Homogenize the sample (e.g., fruit, vegetable) and extract the dithiocarbamate residues. A common method involves acid hydrolysis in the presence of a reducing agent (e.g., stannous chloride) to convert the dithiocarbamate to CS2.[9]

-

Derivatization/Trapping: The evolved CS2 is trapped in a suitable solvent or derivatized to a more stable compound.

-

Analysis: The amount of CS2 is quantified using Gas Chromatography (GC) with a suitable detector, such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[7][9]

Figure 3: General workflow for dithiocarbamate residue analysis.

Conclusion

This compound, as a dithiocarbamate fungicide, possesses a multi-site mode of action that is characteristic of this class of compounds, offering broad-spectrum activity with a low risk of resistance development. While specific quantitative data on its fungicidal efficacy and a comprehensive toxicological profile are not extensively available in recent literature, the available information, supplemented by data from related dithiocarbamates, provides a valuable foundation for researchers. The experimental protocols outlined in this guide offer a starting point for further investigation into the properties and applications of this compound. Further research is warranted to generate more specific data on this compound to fully characterize its potential in modern agricultural and drug development contexts.

References

- 1. primoris-lab.com [primoris-lab.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H22N4S4 | CID 92200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. US3497506A - Tetrahydro-1,3,5-thiadiazine-2-thiones - Google Patents [patents.google.com]

- 7. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Soil Degradation Pathway of Milneb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milneb, a fungicide belonging to the ethylenebis(dithiocarbamate) (B1227036) (EBDC) class, is utilized in agriculture to control a range of fungal pathogens. Understanding its environmental fate, particularly its degradation pathway in soil, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the proposed degradation pathway of this compound in the soil environment. Due to a lack of direct studies on this compound, this guide synthesizes information from studies on structurally related EBDC fungicides and compounds containing the thiadiazine moiety. The proposed pathway involves the transformation of this compound into key metabolites, primarily driven by both microbial and abiotic processes. This document summarizes available quantitative data on the degradation of related compounds, details relevant experimental protocols, and provides visualizations of the proposed degradation pathway and analytical workflows. It is important to note that while this guide is built on established knowledge of similar chemical structures, further research is needed to definitively elucidate the specific degradation kinetics and metabolites of this compound.

Introduction

This compound is a polymeric fungicide characterized by its ethylenebis(dithiocarbamate) backbone and thiadiazine heterocyclic rings. Its broad-spectrum fungicidal activity makes it a tool in crop protection. However, the introduction of any pesticide into the environment necessitates a thorough understanding of its persistence, mobility, and transformation. The soil matrix, a complex ecosystem teeming with microorganisms and subject to various physicochemical conditions, is the primary recipient of many agricultural fungicides. Therefore, the degradation of this compound in soil is a critical area of study for environmental risk assessment.

This guide aims to:

-

Propose a scientifically-grounded degradation pathway for this compound in soil based on the known behavior of analogous EBDC fungicides.

-

Present quantitative data from studies on related compounds to provide an estimate of degradation rates.

-

Detail established experimental methodologies for studying the degradation of dithiocarbamate (B8719985) fungicides and their metabolites.

-

Provide clear visual representations of the proposed pathways and workflows to aid in comprehension.

Proposed Degradation Pathway of this compound in Soil

The degradation of this compound in soil is anticipated to proceed through a series of biotic and abiotic reactions, primarily targeting the ethylenebis(dithiocarbamate) linkage and the thiadiazine rings. The proposed pathway is largely inferred from the well-documented degradation of other EBDC fungicides such as mancozeb, maneb, and zineb.[1][2][3][4][5][6]

The initial and most significant step in the degradation of EBDC fungicides is the formation of ethylene thiourea (B124793) (ETU) .[1][2][3][4][5][6] This transformation can be mediated by both soil microorganisms and abiotic factors like hydrolysis and photolysis. Given this compound's structure, it is highly probable that it also degrades to ETU.

Subsequently, ETU is further degraded in the soil. Studies on ETU have shown that it can be metabolized by microorganisms to ethyleneurea (EU) .[2] The degradation of EU is then expected to proceed to simpler, non-toxic compounds, ultimately leading to mineralization, which is the complete breakdown into carbon dioxide (CO2), water, and inorganic ions.

The fate of the thiadiazine portion of the this compound molecule is less certain due to a lack of specific studies on thiadiazine-containing pesticides in soil. It is hypothesized that the thiadiazine ring would also undergo microbial degradation, potentially through ring cleavage and subsequent metabolism of the resulting fragments.

The overall proposed degradation pathway is as follows:

This compound → Ethylene Thiourea (ETU) → Ethyleneurea (EU) → Further Degradation Products → CO2 + H2O + Inorganic Ions

It is important to emphasize that this is a proposed pathway and the specific intermediates and the kinetics of each step for this compound require dedicated experimental investigation.

References

Environmental Fate and Mobility of Milneb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected environmental fate and mobility of the fungicide Milneb. It is important to note that publicly available, peer-reviewed data specifically quantifying the environmental behavior of this compound is scarce. Therefore, this guide draws upon the known physicochemical properties of this compound, general principles of environmental chemistry, and data available for the broader class of ethylenebisdithiocarbamate (EBDC) fungicides, to which this compound belongs. The experimental protocols and degradation pathways described herein are representative of standard methodologies and expected transformations for this class of compounds and should be adapted and validated for this compound-specific assessments.

Introduction

This compound (3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione)) is a fungicide belonging to the ethylenebisdithiocarbamate (EBDC) group. Understanding the environmental fate and mobility of such compounds is critical for assessing their potential impact on ecosystems and human health. This technical guide summarizes the available information and provides a framework for evaluating the environmental behavior of this compound, focusing on its degradation, persistence, and movement in soil, water, and air.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂N₄S₄ | --INVALID-LINK-- |

| Molecular Weight | 350.6 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Water Solubility | Low (Expected) | Inferred from chemical structure and data on other EBDCs |

| Vapor Pressure | Low (Expected) | Inferred from high molecular weight and structure |

| Log K_ow_ (Octanol-Water Partition Coefficient) | Moderate to High (Expected) | Inferred from nonpolar structural elements |

Environmental Fate and Mobility

The environmental fate of this compound is expected to be dictated by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Degradation

EBDC fungicides are generally known to be relatively non-persistent in the environment, undergoing degradation through several pathways.[1]

Hydrolysis is anticipated to be a significant degradation pathway for this compound, particularly under acidic or basic conditions. The ester and thioamide-like linkages in the molecule are susceptible to cleavage in the presence of water. The rate of hydrolysis is dependent on pH and temperature. For EBDCs in general, hydrolysis is rapid, with half-lives often reported to be less than a day in water.[1] A primary and toxicologically significant degradation product of many EBDCs is ethylenethiourea (B1671646) (ETU).[1][2][3]

Photodegradation in the presence of sunlight can also contribute to the breakdown of this compound in aquatic systems and on soil surfaces. The chromophores within the this compound structure can absorb light energy, leading to bond cleavage and transformation. The rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of photosensitizers.[4]

Soil microorganisms are expected to play a crucial role in the degradation of this compound. Bacteria and fungi can utilize the organic structure of the fungicide as a carbon and nitrogen source, leading to its mineralization. The rate of biodegradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community. The degradation of EBDCs in soil is generally rapid.[1]

Mobility

The mobility of this compound in the environment, particularly in soil, will determine its potential to leach into groundwater or move into surface water via runoff.

The tendency of a chemical to bind to soil particles is quantified by the soil sorption coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_). Given its expected low water solubility and moderate to high Log K_ow_, this compound is predicted to have a moderate to high affinity for soil organic matter. This would result in moderate to low mobility in most soil types.

The potential for this compound to leach into groundwater is dependent on its persistence and mobility. Due to its expected rapid degradation and moderate to high sorption to soil, the leaching potential of the parent this compound molecule is likely to be low. However, some degradation products, such as ETU, are known to be more water-soluble and mobile, and therefore may have a higher leaching potential.[1]

Experimental Protocols

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to determine the environmental fate of pesticides. The following are generic descriptions of key studies.

Hydrolysis

Objective: To determine the rate of hydrolysis of this compound at different pH values. Methodology (based on OECD Guideline 111):

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of radiolabeled or non-radiolabeled this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At specified time intervals, collect aliquots and analyze for the concentration of this compound and its degradation products using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculate the hydrolysis rate constant and half-life at each pH.

Photolysis in Water

Objective: To determine the rate of photodegradation of this compound in an aqueous environment. Methodology (based on OECD Guideline 316):

-

Prepare a sterile aqueous solution of this compound.

-

Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Run a parallel experiment in the dark to serve as a control for hydrolysis.

-

At various time points, sample the solutions and analyze for the concentration of this compound and its photoproducts.

-

Calculate the photolysis rate constant and half-life.

Aerobic Soil Metabolism

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions. Methodology (based on OECD Guideline 307):

-

Select at least three different soil types with varying characteristics (e.g., texture, organic matter content, pH).

-

Treat the soil samples with a known concentration of radiolabeled this compound.

-

Incubate the treated soils in the dark at a constant temperature and moisture content, while maintaining aerobic conditions.

-

At regular intervals, extract soil samples and analyze for this compound and its metabolites.

-

Characterize and quantify the degradation products and determine the rate of degradation (half-life) in each soil type.

Soil Adsorption/Desorption

Objective: To determine the extent to which this compound binds to soil particles. Methodology (based on OECD Guideline 106):

-

Prepare a series of solutions of this compound in 0.01 M CaCl₂.

-

Equilibrate known masses of different soil types with the this compound solutions by shaking for a defined period.

-

Centrifuge the samples and analyze the supernatant for the concentration of this compound.

-

Calculate the amount of this compound sorbed to the soil.

-

Determine the adsorption isotherm and calculate the K_d_ and K_oc_ values.

-

A desorption phase can be included by replacing the supernatant with a fresh CaCl₂ solution and re-equilibrating.

Visualizations

Conceptual Environmental Fate of this compound

References

- 1. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]

- 2. Ethylenebisdithiocarbamates and ethylenethiourea: possible human health hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethylenebisdithiocarbamates and ethylenethiourea: possible human health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Milneb: An In-depth Technical Guide on a Data-Deficient Compound

Despite a comprehensive search of publicly available scientific literature and databases, a significant lack of quantitative toxicological and ecotoxicological data for the chemical Milneb (CAS No. 3773-49-7) prevents the creation of a detailed technical guide as requested. The toxicological properties of this substance have not been thoroughly investigated, according to available safety data sheets and chemical databases.[1]

This guide serves to highlight the current data gap for this compound and to outline the standard toxicological and ecotoxicological studies that would be necessary to characterize its potential hazards. For researchers, scientists, and drug development professionals, this document underscores the importance of foundational safety data in the assessment of any chemical substance.

General Information

This compound is a chemical compound with the molecular formula C₁₂H₂₂N₄S₄.[2] It is also known by synonyms such as Thiadiazin, Banlate, and Du Pont fungicide 328.[2] While its primary use appears to be as a fungicide, detailed information regarding its application and prevalence is scarce in the public domain.

Mammalian Toxicology: A Call for Data

A thorough evaluation of a chemical's potential risk to human health relies on a battery of standardized toxicological tests. For this compound, specific data from these critical studies are not publicly available. The following sections detail the types of studies required to build a comprehensive toxicological profile.

Acute Toxicity

Acute toxicity studies are fundamental for determining the potential for a substance to cause harm after a single exposure. Key parameters derived from these studies include:

-

Oral LD50 (Lethal Dose, 50%): The single dose of a substance that is expected to cause death in 50% of a test animal population when administered orally.

-

Dermal LD50: The dose that causes 50% mortality when applied to the skin.

-

Inhalation LC50 (Lethal Concentration, 50%): The concentration of a substance in the air that is expected to cause death in 50% of a test animal population during a specific exposure period.

Currently, no publicly available LD50 or LC50 values for this compound could be identified.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying adverse effects from long-term exposure. These studies help determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which are critical for risk assessment.

-

Subchronic Toxicity: Typically involves repeated exposure over a period of 90 days.

-

Chronic Toxicity: Extends over a longer period, often the majority of the test animal's lifespan, to assess long-term health effects, including carcinogenicity.

Specific NOAEL and LOAEL values from subchronic or chronic studies on this compound are not available in the public record.

Genetic Toxicology

Genetic toxicology assays are performed to assess the potential of a substance to cause DNA damage or mutations, which can lead to cancer or heritable diseases. A standard battery of tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): A widely used method to test for a chemical's ability to cause mutations in the DNA of bacteria.

-

In vitro Mammalian Chromosomal Aberration Test: Evaluates the potential to cause structural changes in chromosomes in mammalian cells.

-

In vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage in the red blood cells of a living animal.

No results from genetic toxicology studies on this compound were found.

Reproductive and Developmental Toxicity

These specialized studies investigate the potential for a substance to interfere with reproduction or to cause harm to a developing fetus.

-

Reproductive Toxicity: Examines effects on fertility, mating behavior, and the reproductive organs of both males and females.

-

Developmental Toxicity: Assesses adverse effects on the developing organism, such as birth defects or functional impairments.

There is no publicly available information on the reproductive or developmental toxicity of this compound.

Ecotoxicology: Assessing Environmental Impact

Understanding the potential effects of a chemical on the environment is critical. Ecotoxicological studies evaluate the impact on various organisms that represent different trophic levels.

Aquatic Ecotoxicity

-

Acute Fish Toxicity (LC50): Determines the concentration of a substance that is lethal to 50% of a fish population over a 96-hour exposure period. Common test species include rainbow trout and bluegill sunfish.

-

Acute Invertebrate Toxicity (EC50): Measures the concentration that causes an effect (e.g., immobilization) in 50% of an aquatic invertebrate population, such as Daphnia magna, over a 48-hour period.

-

Algal Toxicity (EC50): Assesses the effect on the growth of algae, a primary producer in aquatic ecosystems.

No ecotoxicological data for this compound concerning fish, aquatic invertebrates, or algae were identified.

Terrestrial Ecotoxicity

-

Avian Toxicity (LD50): Determines the acute oral toxicity to bird species, such as the bobwhite quail or mallard duck.

-

Earthworm Toxicity (LC50): Evaluates the lethal concentration in soil for earthworms, which are key indicators of soil health.

-

Honeybee Toxicity (LD50): Assesses the contact and oral toxicity to honeybees, which are vital pollinators.

Publicly accessible data on the terrestrial ecotoxicity of this compound is not available.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key parameters include:

-

Soil Half-Life: The time it takes for 50% of the chemical to degrade in the soil.

-

Water Half-Life: The time it takes for 50% of the chemical to degrade in water through processes like hydrolysis and photolysis.

-

Bioaccumulation Potential: The tendency of a chemical to accumulate in the tissues of living organisms.

Information on the environmental fate and persistence of this compound is not available in the public domain.

Conclusion: A Critical Data Gap

The absence of comprehensive toxicological and ecotoxicological data for this compound presents a significant challenge for any meaningful risk assessment. For researchers, scientists, and professionals in drug development and chemical safety, the case of this compound serves as a crucial reminder of the foundational importance of empirical data. Without such data, the potential risks to human health and the environment cannot be adequately characterized. Further research is urgently needed to fill this critical knowledge gap.

References

The Mode of Action of Milneb on Fungal Pathogens: A Review of Available Information

Despite a comprehensive search of available scientific literature and technical databases, detailed information regarding the specific mode of action of the fungicide Milneb on fungal pathogens remains elusive. Publicly accessible resources do not currently provide in-depth technical data, quantitative analyses of its efficacy, or detailed experimental protocols related to its mechanism of action.

This compound, also known by synonyms such as Thiadiazin, Banlate, and Du Pont fungicide 328, is a chemical compound that has been identified as a fungicide. However, its precise biochemical target and the specific cellular pathways it disrupts in fungal pathogens are not well-documented in the readily available scientific literature.

Fungicides typically act by interfering with essential biological processes in fungi. These can include, but are not limited to:

-

Inhibition of cell wall synthesis: Disrupting the formation of chitin (B13524) or other crucial components of the fungal cell wall, leading to osmotic instability and cell lysis.

-

Disruption of cell membrane integrity: Interfering with the synthesis of ergosterol, a key component of fungal cell membranes, or by directly damaging the membrane structure.

-

Inhibition of protein synthesis: Targeting ribosomal function or other steps in the translation process.

-

Interference with cellular respiration: Blocking key enzymes in the mitochondrial electron transport chain, thereby depriving the fungus of energy.

-

Inhibition of nucleic acid synthesis: Preventing the replication of DNA or the transcription of RNA.

-

Disruption of cell division: Interfering with mitosis and the formation of the mitotic spindle.

Without specific studies on this compound, it is not possible to definitively assign its mode of action to any of these categories. The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to aid in resistance management. However, a specific FRAC code for this compound is not prominently listed, further highlighting the lack of detailed public information on its mechanism.

To fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, further research beyond the scope of this search would be required. This would likely involve accessing specialized historical archives of agricultural chemical companies, academic research conducted before the widespread digitization of scientific literature, or conducting new laboratory studies to elucidate the biochemical and molecular effects of this compound on fungal pathogens.

For researchers, scientists, and drug development professionals interested in the mode of action of fungicides, it is recommended to consult resources on well-characterized fungicide classes. This would include fungicides with known FRAC codes, for which extensive public information on their mode of action, target sites, and resistance mechanisms is available. This information can serve as a foundation for understanding the potential mechanisms of less-characterized compounds and for the development of new antifungal agents.

Milneb: A Technical Overview of its Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milneb is a fungicide belonging to the ethylene (B1197577) bis(dithiocarbamate) (EBDC) class of compounds. This technical bulletin provides a summary of the current understanding of this compound's spectrum of activity against fungi, its proposed mechanism of action, and general experimental protocols relevant to its evaluation. Due to the limited availability of recent and quantitative data in publicly accessible scientific literature, this document also highlights existing knowledge gaps.

Chemical Identity

This compound is chemically known as 3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione). It is also referred to by other names including Thiadiazin and Banlate.[1]

| Property | Value |

| IUPAC Name | 3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione |

| CAS Number | 3773-49-7[1] |

| Molecular Formula | C12H22N4S4[1] |

| Molecular Weight | 350.59 g/mol [2] |

Spectrum of Activity

Data Gap: A comprehensive and systematically generated dataset of this compound's inhibitory activity against a panel of relevant fungal pathogens is currently unavailable in the reviewed literature.

Mechanism of Action

The precise molecular targets of this compound have not been extensively elucidated. However, its classification as an ethylene bis(dithiocarbamate) fungicide provides strong indications of its mode of action. EBDCs are characterized as multi-site inhibitors, a mode of action that contributes to a low risk of resistance development.

The proposed mechanism of action for EBDC fungicides involves two primary aspects:

-

Chelation of Metal Ions: Dithiocarbamates are capable of chelating various metal cations that are essential for the catalytic activity of numerous enzymes in fungal cells.

-

Interaction with Sulfhydryl Groups: The isothiocyanate groups within the EBDC structure can react with sulfhydryl (-SH) groups present in amino acids and proteins. This interaction can lead to the inactivation of a wide range of enzymes and disruption of critical biochemical pathways.

This multi-faceted attack on fungal cellular machinery makes it difficult for fungi to develop resistance through a single gene mutation.

Proposed Multi-Site Mechanism of Action of EBDC Fungicides

Caption: General multi-site inhibitory mechanism of EBDC fungicides like this compound.

Data Gap: Specific fungal enzymes and signaling pathways that are most sensitive to this compound have not been identified. A detailed molecular-level understanding of its interactions is lacking.

Experimental Protocols

Specific, validated experimental protocols for testing the antifungal activity of this compound are not detailed in the available literature. However, standardized methods for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), can be adapted for this purpose. The following are general outlines of relevant protocols.

Broth Microdilution Assay (Adapted from CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.

Methodology Workflow

Caption: Workflow for determining the MIC of an antifungal agent using broth microdilution.

Key Steps:

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or conidia is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is adjusted spectrophotometrically.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Incubation: The plate is incubated at a temperature and for a duration suitable for the growth of the test fungus (e.g., 35°C for 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Agar (B569324) Dilution Assay

This method is an alternative for determining the MIC.

Methodology Workflow

Caption: Workflow for determining the MIC of an antifungal agent using the agar dilution method.

Key Steps:

-

Preparation of Agar Plates: A stock solution of this compound is serially diluted and mixed with molten agar before it solidifies. This creates a series of plates with varying concentrations of the fungicide.

-

Preparation of Fungal Inoculum: A standardized suspension of the test fungus is prepared.

-

Inoculation: A small, defined volume of the fungal suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under conditions that support fungal growth.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the fungus at the inoculation spot.

Conclusion and Future Directions

This compound is an ethylene bis(dithiocarbamate) fungicide with a presumed broad spectrum of activity and a multi-site mode of action that confers a low risk of resistance. However, there is a notable lack of publicly available, detailed scientific data regarding its specific antifungal spectrum, quantitative efficacy, and its precise molecular interactions within fungal cells. For researchers and professionals in drug development, this represents a significant knowledge gap. Future research should focus on systematically evaluating the in vitro activity of this compound against a wide range of clinically and agriculturally important fungi using standardized methodologies. Furthermore, modern techniques in molecular biology and biochemistry could be employed to elucidate the specific enzymatic and signaling pathways in fungi that are most affected by this compound, providing a more refined understanding of its multi-site inhibitory action.

References

Milneb: A Historical and Technical Overview of a Dithiocarbamate Fungicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Milneb, a fungicide developed by the DuPont company, belongs to the dithiocarbamate (B8719985) class of compounds. Historically known by its experimental designations "Du Pont fungicide 328" and "Experimental fungicide 328," its chemical name is 3,3'-ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione). This document provides a comprehensive overview of the history and development of this compound, including its synthesis, fungicidal properties, and available technical data. While detailed experimental protocols and quantitative efficacy data from its initial development are not widely available in public literature, this guide consolidates the known information to serve as a valuable resource for researchers in the field of fungicide development.

Introduction

The development of synthetic organic fungicides in the mid-20th century marked a significant advancement in agricultural disease management. Among the various chemical classes explored, the dithiocarbamates proved to be a versatile and effective group of broad-spectrum fungicides. This compound emerged from the extensive research and development efforts at DuPont, aimed at discovering novel compounds with potent fungicidal activity. Its unique heterocyclic structure, a derivative of thiadiazine, distinguished it from other dithiocarbamates.

History and Development

Chemical Synthesis

A specific, detailed experimental protocol for the industrial synthesis of this compound is not publicly documented. However, based on the general synthesis of related tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives, a plausible synthetic pathway can be conceptualized. The synthesis of analogous compounds often involves the reaction of a primary amine with carbon disulfide in the presence of a base, followed by the addition of formaldehyde (B43269) and another amine.

To illustrate a potential synthetic approach, the following workflow diagram outlines the key steps that could be involved in the synthesis of a generic 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione, which is the core structure of this compound.

For the specific synthesis of this compound, the starting amines would be N,N'-dimethylethylenediamine, which would react in a manner to form the characteristic bridged structure of this compound.

Fungicidal Properties and Mode of Action

Spectrum of Activity

Detailed quantitative data on the fungicidal spectrum of this compound is scarce in publicly accessible records. As a dithiocarbamate fungicide, it is presumed to have a broad spectrum of activity against a range of fungal pathogens affecting various crops.

Mode of Action

The precise biochemical mode of action of this compound has not been extensively elucidated in published literature. However, dithiocarbamate fungicides, in general, are known to be multi-site inhibitors. Their fungicidal activity is attributed to the in-situ formation of isothiocyanates, which can react with and inactivate essential sulfhydryl (-SH) groups in amino acids, peptides, and enzymes within fungal cells. This non-specific mode of action disrupts multiple metabolic processes, making the development of resistance in fungal populations less likely compared to single-site inhibitors.

The following diagram illustrates the proposed general mode of action for dithiocarbamate fungicides, which is likely applicable to this compound.

Experimental Data and Protocols

A comprehensive search of scientific literature and historical agricultural records did not yield specific quantitative data or detailed experimental protocols for the evaluation of this compound. The information presented in this section is therefore based on the general methodologies used for fungicide testing during the period of this compound's development.

Data Presentation

Due to the lack of available quantitative data, tables summarizing efficacy (e.g., ED50 values, disease control percentages) cannot be provided.

Experimental Protocols

It is presumed that the development of this compound would have involved standard fungicide screening protocols of the era. These would have included:

-

In Vitro Fungicide Screening:

-

Poisoned Food Technique: This method involves incorporating the test fungicide at various concentrations into a solid growth medium (e.g., potato dextrose agar). The medium is then inoculated with a specific fungal pathogen, and the inhibition of mycelial growth is measured after a set incubation period.

-

Spore Germination Assay: Fungal spores are incubated in a solution containing different concentrations of the fungicide. The percentage of germinated spores is then determined microscopically.

-

-

In Vivo Greenhouse Trials:

-

Potted plants of a susceptible host species are artificially inoculated with a fungal pathogen.

-

The test fungicide is applied at different rates, either before (protective) or after (curative) inoculation.

-

Disease severity is assessed at regular intervals and compared to untreated control plants.

-

-

Field Trials:

-

Small plots in a field with a history of a particular disease are used.

-

The fungicide is applied at various rates and timings throughout the growing season.

-

Disease incidence and severity, as well as crop yield and quality, are measured and compared to untreated plots and standard commercial fungicides.

-

The logical workflow for evaluating a new fungicide like this compound is depicted in the following diagram.

Milneb chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet thorough examination of the available scientific data on Milneb, a dithiocarbamate (B8719985) fungicide. The document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and related fields. It summarizes the core chemical properties of this compound and addresses the current landscape of publicly accessible information regarding its synthesis, biological activity, and analytical methodologies.

Core Chemical and Physical Properties

This compound is chemically identified as 3,3'-(1,2-ethanediyl)bis[tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione]. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₂N₄S₄ | [1][2][3][4][5] |

| Molecular Weight | 350.6 g/mol | [1][2][3][5] |

| Canonical SMILES | CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | [1] |

| InChI Key | JZFICWYCTCCINF-UHFFFAOYSA-N | [1] |

| CAS Number | 3773-49-7 | [3] |

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of this compound are not readily found in the current body of scientific literature. However, the synthesis of related dithiocarbamate fungicides typically involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. For this compound, this would likely involve a diamine precursor, N,N'-dimethylethylenediamine, reacting with carbon disulfide, followed by a condensation reaction with an aldehyde, likely acetaldehyde, to form the thiadiazinane ring structure.

A generalized, hypothetical synthesis workflow is presented below. It is important to note that this is a theoretical pathway and may not reflect the actual industrial manufacturing process.

Caption: A logical workflow for the hypothetical synthesis of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound is not well-documented in available literature. However, as a dithiocarbamate fungicide, it is presumed to share a general mode of action with other members of this chemical class. Dithiocarbamates are known to be multi-site inhibitors, meaning they interfere with multiple metabolic pathways within the fungal cell. This broad activity is a key reason for their effectiveness and the lower likelihood of resistance development compared to single-site inhibitors.

The primary mode of action is believed to involve the chelation of metal ions, which are essential cofactors for many enzymes. By binding to these metal ions, dithiocarbamates can inactivate a wide range of enzymes, disrupting critical cellular processes such as respiration and the synthesis of essential molecules. Additionally, they can react with sulfhydryl groups of amino acids and enzymes, further contributing to their fungitoxic effects.

Experimental Protocols and Data

Specific experimental protocols detailing the evaluation of this compound's efficacy, toxicology, or environmental fate are not extensively reported in publicly accessible scientific databases. Research on dithiocarbamates often groups them as a class for analytical and toxicological studies, making it difficult to isolate data specific to this compound.

Analytical Methods

The analysis of dithiocarbamate residues, including this compound, in environmental and biological samples typically involves their conversion to carbon disulfide (CS₂), which is then quantified. More advanced methods may utilize liquid chromatography-mass spectrometry (LC-MS) for the direct detection of the parent compound or its metabolites.

A general workflow for the analysis of dithiocarbamate fungicides is outlined below:

Caption: A standard experimental workflow for the analysis of fungicides.

Signaling Pathways

Due to the limited specific research on this compound's mechanism of action, there are no well-defined signaling pathways that are known to be directly modulated by this compound. As a multi-site inhibitor, it is likely that this compound's effects are not mediated by a single, specific signaling cascade but rather through a broad disruption of cellular homeostasis.

Conclusion

While the fundamental chemical properties of this compound are well-established, a significant gap exists in the publicly available, in-depth technical information regarding its synthesis, specific mechanism of action, and detailed experimental data. The information that is available suggests that its fungicidal activity is consistent with that of other dithiocarbamates, acting as a multi-site inhibitor. This guide serves to consolidate the known information and highlight the areas where further research is needed to fully characterize this compound for potential applications in research and development.

References

- 1. Bleach - Wikipedia [en.wikipedia.org]

- 2. Toxicology and carcinogenesis studies of methyl isobutyl ketone (Cas No. 108-10-1) in F344/N rats and B6C3F1 mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 4. Methylene blue delays cellular senescence and enhances key mitochondrial biochemical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Fungicide Milneb and its Synonyms

This technical guide provides a comprehensive overview of the fungicide Milneb, including its various synonyms, chemical properties, and fungicidal characteristics. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its presumed mechanism of action, relevant experimental protocols, and available data on its biological activity.

Introduction and Synonyms

This compound is a fungicide belonging to the dithiocarbamate (B8719985) class of chemicals.[1] Its chemical name is 3,3'-Ethylenebis(tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione).[2] Over the years, it has been known by several synonyms and trade names. Understanding these is crucial for a comprehensive literature search and regulatory tracking.

A point of clarification is necessary regarding the synonym "Banlate." While some chemical databases list "Banlate" as a synonym for this compound, the trade name Banlate is more widely and officially associated with the fungicide benomyl, which belongs to the benzimidazole (B57391) class and has a different mode of action.[2][3] This guide will focus exclusively on this compound.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier |

| Common Name | This compound |

| Synonyms | Thiadiazin, Du Pont Fungicide 328, Fungicide 328[2] |

| IUPAC Name | 3,3'-(Ethane-1,2-diyl)bis[(4Ξ,6Ξ)-4,6-dimethyl-1,3,5-thiadiazinane-2-thione][4] |

| CAS Name | 3,3'-(1,2-Ethanediyl)bis[tetrahydro-4,6-dimethyl-2H-1,3,5-thiadiazine-2-thione][4] |

| CAS Registry No. | 3773-49-7[2] |

| Molecular Formula | C12H22N4S4[2] |

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is essential for formulation development, environmental fate studies, and toxicological assessments.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Weight | 350.6 g/mol [2] |

| Appearance | Off-white to yellowish solid[5] |

| Odor | Sulfurous[5] |

| Solubility | Insoluble in water[6] |

| Stability | Decomposes in the presence of moisture and acids[7] |

Mechanism of Action

As a member of the dithiocarbamate class, this compound is classified as a multi-site contact fungicide.[4] This means it acts on multiple metabolic pathways within the fungal cell, making the development of resistance less likely compared to single-site fungicides.

The primary mechanism of action for dithiocarbamates involves their decomposition into isothiocyanates and carbon disulfide (CS₂), which are the actual toxic agents. These compounds react non-specifically with sulfhydryl (-SH) groups of amino acids, proteins, and enzymes within the fungal cell. This disruption of numerous essential enzymatic functions ultimately leads to cell death.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in recent scientific literature. However, standardized methods for evaluating dithiocarbamate fungicides can be applied.

Determination of Dithiocarbamate Residues

A common method for quantifying dithiocarbamate residues is based on their acid hydrolysis to carbon disulfide (CS₂).

Workflow for CS₂ Evolution Method:

-

Sample Preparation: A known weight of the sample (e.g., plant tissue, soil) is homogenized.

-

Acid Digestion: The homogenized sample is subjected to hot acid digestion (e.g., using hydrochloric acid) to liberate CS₂.

-

Trapping of CS₂: The evolved CS₂ is purged with an inert gas and trapped in a solution (e.g., copper(II) acetate/diethanolamine or potassium hydroxide).

-

Quantification: The amount of trapped CS₂ is determined spectrophotometrically or by gas chromatography.

In Vitro Fungicidal Activity Assay

The fungicidal activity of this compound can be assessed in vitro using a mycelial growth inhibition assay.

Protocol for Mycelial Growth Inhibition Assay:

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA) and amend it with a series of concentrations of this compound. A control medium without the fungicide is also prepared.

-

Inoculation: Place a mycelial plug of the test fungus at the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Measurement: After a defined incubation period, measure the diameter of the fungal colony.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ (Effective Concentration for 50% inhibition) can then be determined using probit analysis.

Fungicidal Activity and Spectrum

However, based on its classification as a dithiocarbamate, this compound would be expected to have a broad spectrum of activity against a variety of fungal pathogens. Other dithiocarbamates, such as maneb (B1676018) and ziram, have demonstrated efficacy against a wide range of diseases on fruits, vegetables, and field crops.[1][7]